2,2-dichloro-N-(2-cyanophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-8(11)9(14)13-7-4-2-1-3-6(7)5-12/h1-4,8H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVGMRWVKIFMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dichloro N 2 Cyanophenyl Acetamide and Its Analogues
Established Synthetic Pathways to 2,2-Dichloro-N-(2-cyanophenyl)acetamide
The most common and direct methods for the synthesis of this compound involve the formation of an amide bond between 2-aminobenzonitrile (B23959) and a dichloroacetyl moiety. These methods are typically high-yielding and utilize readily available starting materials.
The fundamental reaction governing the formation of this compound is nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com In this reaction, the nitrogen atom of the amino group in 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of a dichloroacetylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the formation of the stable amide bond. masterorganicchemistry.comyoutube.com The reactivity of the carboxylic acid derivative used as the acylating agent is a key factor in this process, with acyl chlorides being highly reactive and commonly employed for this transformation. youtube.com
The general mechanism can be depicted as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-aminobenzonitrile attacks the carbonyl carbon of the dichloroacetylating agent.
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
Elimination of Leaving Group: The lone pair on the oxygen atom reforms the pi bond, and a leaving group (e.g., a chloride ion) is expelled.
Deprotonation: A base, which can be another molecule of the amine starting material or an added base, removes a proton from the nitrogen atom to yield the final neutral amide product.
A primary and efficient method for the synthesis of this compound is the direct acylation of 2-aminobenzonitrile with dichloroacetyl chloride. This reaction is a classic example of the Schotten-Baumann reaction conditions, where the reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is evolved.
The reaction can be performed in a variety of inert solvents, such as dichloromethane, tetrahydrofuran (B95107), or ethyl acetate (B1210297). The base used is often an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) or pyridine. The reaction is generally exothermic and is often conducted at reduced temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.
A representative procedure would involve dissolving 2-aminobenzonitrile in a suitable solvent, followed by the slow, dropwise addition of dichloroacetyl chloride, often in the presence of a base. After the addition is complete, the reaction mixture is typically stirred at room temperature for a period to ensure complete reaction. The product can then be isolated by filtration if it precipitates, or by extraction and subsequent crystallization.
| Reactant 1 | Reactant 2 | Solvent | Base | Typical Conditions |
| 2-Aminobenzonitrile | Dichloroacetyl chloride | Dichloromethane | Triethylamine | 0 °C to room temperature |
| 2-Aminobenzonitrile | Dichloroacetyl chloride | Tetrahydrofuran | Aqueous NaOH | 0 °C to room temperature |
Exploration of Novel Synthetic Routes and Reaction Conditions
While traditional methods are effective, research continues to explore more efficient, environmentally friendly, and versatile synthetic strategies.
One-pot multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step, which can improve efficiency by reducing the number of purification steps and saving time and resources. While a specific one-pot synthesis for this compound is not widely reported, the principles of MCRs could be applied. For instance, a hypothetical MCR could involve the in-situ generation of a dichloroacetylating agent followed by its reaction with 2-aminobenzonitrile.
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of this compound and its analogues, green chemistry approaches could include:
Solvent-Free Reactions: Conducting the acylation reaction under solvent-free conditions, for example, by grinding the reactants together, can significantly reduce solvent waste.
Aqueous Media: Utilizing water as a solvent is a key aspect of green chemistry. The chloroacetylation of some aminophenols has been successfully carried out in aqueous acetic acid. neliti.com
Catalytic Methods: The use of catalysts can lead to milder reaction conditions and improved atom economy. While the reaction between a highly reactive acyl chloride and an amine often does not require a catalyst, for less reactive acylating agents, a catalyst could be beneficial.
Synthesis of Structurally Modified Analogues and Derivatives
The synthetic methodologies described can be readily adapted to produce a wide range of structurally modified analogues and derivatives. By varying the substituted aminobenzonitrile or the acylating agent, a library of related compounds can be generated.
An example of the synthesis of a structurally related analogue is the preparation of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. chemicalbook.com In this synthesis, 2,4-dichloro-5-methoxyaniline (B1301479) is reacted with cyanoacetic acid in tetrahydrofuran using 1,3-diisopropylcarbodiimide (DIC) as a coupling agent. chemicalbook.com The reaction proceeds at reflux, and the product is isolated after cooling and filtration. chemicalbook.com This approach, using a coupling agent to facilitate amide bond formation between a carboxylic acid and an amine, provides an alternative to the use of a more reactive acyl chloride.
Another example involves the chloroacetylation of m- and p-aminophenols with chloroacetyl chloride in the presence of a saturated solution of sodium acetate in acetic acid. neliti.com This method has been shown to produce 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide in good yields. neliti.com
The synthesis of various N-aryl 2-chloroacetamides has also been described through the chloroacetylation of the corresponding aryl amine. researchgate.net These reactions highlight the versatility of the acylation reaction for creating a diverse set of acetamide (B32628) derivatives.
| Amine Starting Material | Acylating/Coupling Agent | Product | Reference |
| 2,4-Dichloro-5-methoxyaniline | Cyanoacetic acid, DIC | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | chemicalbook.com |
| m-Aminophenol | Chloroacetyl chloride | 2-Chloro-N-(3-hydroxyphenyl)acetamide | neliti.com |
| p-Aminophenol | Chloroacetyl chloride | 2-Chloro-N-(4-hydroxyphenyl)acetamide | neliti.com |
| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | nih.gov |
These examples demonstrate the broad applicability of the fundamental amide bond-forming reactions in generating a variety of acetamide structures.
Variational Substitution Patterns on the Aromatic Ring
The substitution pattern on the aromatic ring of N-phenylacetamides significantly influences their chemical and physical properties. The synthesis of analogues of this compound with varied substituents on the phenyl ring is typically achieved through the acylation of the corresponding substituted anilines.
A common synthetic approach involves the reaction of a substituted aniline (B41778) with an acylating agent. For instance, the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide was accomplished by reacting 2,4-dichloro-5-methoxyaniline with cyanoacetic acid in the presence of a coupling agent like 1,3-diisopropylcarbodiimide. chemicalbook.com The reaction, conducted in tetrahydrofuran, resulted in the formation of the desired acetamide in high yield. chemicalbook.com An alternative route involves the reaction of m-methoxyaniline with ethyl cyanoacetate (B8463686), followed by chlorination. google.com
The structural impact of these substitutions has been investigated through techniques such as X-ray crystallography. In the case of 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide, the conformation of the N-H bond is influenced by the positions of the chloro substituents on the aromatic ring. nih.gov The molecule adopts a conformation where the N-H bond is syn to the 2-chloro substituent and anti to the 5-chloro substituent. nih.gov This contrasts with the conformations observed in other dichlorophenyl-2,2-dichloroacetamides, highlighting the role of substituent placement in determining the three-dimensional structure. nih.gov
| Starting Aniline | Acylating Agent | Product | Reference |
| 2,4-Dichloro-5-methoxyaniline | Cyanoacetic acid | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | chemicalbook.com |
| m-Anisidine | Ethyl cyanoacetate | 2-Cyano-N-(3-methoxyphenyl)acetamide | google.com |
| 2,5-Dichloroaniline | Dichloroacetyl chloride | 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide | nih.gov |
Modifications of the Acetamide Moiety
Modifications to the acetamide portion of the molecule introduce further diversity and can be achieved through various synthetic transformations. These modifications can range from simple changes in the acyl group to the introduction of more complex functionalities.
One example of modifying the acetamide precursor involves the synthesis of N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide. This compound is prepared by the reaction of 2,2,2-trifluoro-1-methoxyethanol with acetamide in 1,4-dioxane. orgsyn.org The resulting hydroxyethyl (B10761427) acetamide can be further functionalized, for instance, by chlorination with thionyl chloride to yield N-(1-chloro-2,2,2-trifluoro-ethyl)acetamide. orgsyn.org This demonstrates a pathway to introduce different halogen atoms into the acetamide side chain.
More complex modifications can involve the incorporation of heterocyclic moieties. For example, a hybrid molecule containing a 1,3,4-thiadiazole (B1197879) ring linked to a dichloroacetamide has been synthesized. mdpi.com The synthesis involved the initial alkylation of 5-amino-1,3,4-thiadiazole-2-thiol, followed by acylation of the amino group with dichloroacetyl chloride to furnish the final complex acetamide derivative. mdpi.com
| Starting Material | Reagent | Product | Reference |
| 2,2,2-Trifluoro-1-methoxyethanol, Acetamide | 1,4-Dioxane | N-(2,2,2-Trifluoro-1-hydroxyethyl)acetamide | orgsyn.org |
| N-(2,2,2-Trifluoro-1-hydroxyethyl)acetamide | Thionyl chloride | N-(1-Chloro-2,2,2-trifluoro-ethyl)acetamide | orgsyn.org |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | 2-Chloro-1-(pyrazolinyl)ethanone, Dichloroacetyl chloride | 2,2-Dichloro-N-(5-((2-(pyrazolinyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | mdpi.com |
Heterocyclic Annulation Strategies
The cyano and acetamide functionalities on the aromatic ring can serve as handles for the construction of fused heterocyclic systems. Annulation strategies provide a powerful tool for creating complex molecular architectures from relatively simple precursors.
One general approach to the synthesis of N-heterocycles involves the reductive cyclization of ortho-substituted nitroaromatics. For instance, 2-nitrostyrenes can be used as precursors for the synthesis of indoles and other N-heterocycles through various cascade reactions. researchgate.net While not directly demonstrated for this compound, the principle of using a suitably positioned functional group to trigger cyclization is a key strategy in heterocyclic synthesis.
Palladium-catalyzed annulation reactions offer another versatile method for constructing heterocyclic rings. A [4+2] annulation approach has been developed to access fluorinated piperidines. whiterose.ac.uk This method demonstrates the power of transition metal catalysis in forming complex cyclic structures under mild conditions. whiterose.ac.uk The applicability of such a strategy to this compound would depend on the reactivity of the cyano and acetamide groups under the reaction conditions.
N-Heterocyclic carbenes (NHCs) have also been employed as catalysts in enantioselective annulation reactions. A formal [4+2] addition for the synthesis of dihydrocoumarins has been achieved using an in situ activated NHC catalysis strategy. dntb.gov.ua This highlights the potential for asymmetric synthesis of fused systems.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations. While specific mechanistic studies on the synthesis of this compound are not extensively documented in the provided results, the mechanisms of related reactions offer valuable insights.
In the palladium-catalyzed [4+2] annulation for the synthesis of fluorinated N-heterocycles, the proposed mechanism likely involves a catalytic cycle initiated by the palladium catalyst. whiterose.ac.uk This cycle would include steps such as oxidative addition, migratory insertion, and reductive elimination to construct the new heterocyclic ring.
The conformation of N-aryl amides is a subject of mechanistic interest. In the solid state, the conformation of the N-H bond in 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide is influenced by the substitution pattern on the aromatic ring, as revealed by X-ray crystallography. nih.gov The molecules are linked into chains through N-H···O hydrogen bonding, which plays a role in the crystal packing. nih.gov The study of these non-covalent interactions is crucial for understanding the supramolecular chemistry of these compounds.
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Advanced Spectroscopic and Crystallographic Characterization of 2,2 Dichloro N 2 Cyanophenyl Acetamide
Vibrational Spectroscopy for Structural Elucidation and Conformational Insights
Raman Spectroscopy
Raman spectroscopy, a technique sensitive to molecular vibrations, offers significant insights into the structural framework of 2,2-dichloro-N-(2-cyanophenyl)acetamide. While specific experimental Raman data for the title compound is not widely published, analysis of related N-(chloro substituted phenyl)-2,2-dichloroacetamides provides a strong basis for the assignment of its characteristic vibrational modes. nih.gov The spectrum is expected to be dominated by vibrations originating from the phenyl ring, the amide linkage, and the dichloroacetyl group.
Key expected Raman bands and their assignments are detailed below:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch | 3250-3350 | Amide N-H stretching vibration, typically a strong and sharp band. |
| C-H Stretch (Aromatic) | 3050-3100 | Stretching vibrations of the C-H bonds on the cyanophenyl ring. |
| C≡N Stretch | 2220-2240 | Characteristic stretching vibration of the nitrile group. |
| C=O Stretch (Amide I) | 1650-1680 | Primarily C=O stretching, a very strong band in the Raman spectrum. |
| N-H Bend (Amide II) | 1520-1570 | A coupled vibration of N-H bending and C-N stretching. |
| C-C Stretch (Aromatic) | 1400-1600 | Multiple bands corresponding to the stretching of the carbon-carbon bonds within the phenyl ring. |
| C-N Stretch | 1200-1300 | Stretching of the bond between the phenyl ring and the amide nitrogen. |
| C-Cl Stretch | 650-800 | Symmetric and asymmetric stretching vibrations of the two C-Cl bonds in the dichloroacetyl group. |
The precise positions of these bands can be influenced by the electronic effects of the cyano and dichloroacetyl substituents on the phenyl ring and amide functionality, respectively.
Correlation of Experimental and Theoretical Vibrational Frequencies
For a precise interpretation of the vibrational spectra (both Raman and Infrared), a correlation with theoretical calculations, typically using Density Functional Theory (DFT), is invaluable. Such calculations for related dichloroacetamides have demonstrated a good agreement between the experimental and scaled theoretical vibrational frequencies. nih.gov The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, scaling factors are applied.
For acetamide (B32628) derivatives, it has been shown that different scaling procedures, such as uniform scaling or non-uniform scaling based on the type of vibration, can be employed to achieve a better correlation. nih.gov A detailed analysis would involve the calculation of the Potential Energy Distribution (PED), which quantitatively assigns the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous assignment of the observed experimental bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be established.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from analogous structures, the following proton signals can be predicted. mdpi.comspectrabase.com
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| N-H | ~8.5-9.5 | Singlet (broad) | - |
| Aromatic H's | ~7.5-8.0 | Multiplets | H-H coupling |
| -CHCl₂ | ~6.5-7.0 | Singlet | - |
The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, with its exact chemical shift being sensitive to solvent and concentration. The four protons on the 2-cyanophenyl ring will appear as a complex set of multiplets in the aromatic region. The methine proton of the dichloroacetyl group (-CHCl₂) is anticipated to be a sharp singlet, shifted significantly downfield due to the strong deshielding effect of the adjacent carbonyl group and the two chlorine atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Predicted chemical shifts, based on computational algorithms and data from similar compounds, are a useful guide. mdpi.comspectrabase.com
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | ~162-165 |
| Aromatic C (quaternary) | ~110-140 |
| Aromatic C-H | ~120-135 |
| C≡N | ~115-118 |
| -CHCl₂ | ~65-70 |
The carbonyl carbon (C=O) of the amide is expected to resonate at a significantly downfield chemical shift. The six carbons of the cyanophenyl ring will appear in the aromatic region, with the carbon attached to the cyano group and the carbon attached to the nitrogen showing distinct shifts. The carbon of the nitrile group (C≡N) will also have a characteristic signal in the downfield region. The carbon of the dichloroacetyl group (-CHCl₂) will be found in the upfield region compared to the aromatic signals but will be deshielded relative to a standard alkyl carbon due to the attached chlorine atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the adjacent protons on the aromatic ring, helping to delineate their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning which proton signal corresponds to which carbon signal. For example, the singlet at ~6.5-7.0 ppm in the ¹H NMR would show a cross-peak to the carbon signal at ~65-70 ppm in the ¹³C NMR, confirming the assignment of the -CHCl₂ group. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₆Cl₂N₂O), the exact mass would be a key identifier.
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1.
The fragmentation of N-aryl-2,2-dichloroacetamides upon electron ionization typically involves cleavage of the amide bond. nist.gov Expected fragmentation pathways for this compound would include:
Cleavage of the C-N amide bond: This can lead to the formation of the [CHCl₂CO]⁺ ion and the [H₂N-C₆H₄-CN]⁺ radical cation or the [C₆H₄-CN]⁺ ion after rearrangement. The ion corresponding to 2,2-dichloroacetamide (B146582) itself (m/z 127, 129, 131) is a likely fragment.
Loss of a chlorine atom: Fragmentation may begin with the loss of a Cl radical from the molecular ion.
McLafferty rearrangement: While less likely for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it is a common fragmentation pathway for amides that should be considered.
Analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure.
Theoretical and Computational Investigations of 2,2 Dichloro N 2 Cyanophenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2,2-dichloro-N-(2-cyanophenyl)acetamide, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine the optimized molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Representative Theoretical Bond Lengths and Angles for Acetamide (B32628) Derivatives
| Parameter | Typical Value (Å or °) |
|---|---|
| C=O Bond Length | ~1.25 |
| C-N Bond Length | ~1.35 |
| N-H Bond Length | ~1.01 |
| C-C Phenyl Bond Length | ~1.40 |
| C-Cl Bond Length | ~1.78 |
| C-N-H Bond Angle | ~115-120° |
| O=C-N Bond Angle | ~120-125° |
Note: These are generalized values based on similar structures; specific values for this compound would require dedicated computational analysis.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. guidechem.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. guidechem.com
In related dichloroacetamide derivatives, the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the acetamide group. The HOMO-LUMO energy gap is a key parameter in understanding the electronic transitions and charge transfer possibilities within the molecule. For many organic molecules with potential biological activity, this energy gap is a critical factor influencing their interaction with biological receptors.
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Note: These are representative energy ranges for similar organic compounds; precise values for this compound are not available in the cited sources.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface using a color scale. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow denote regions of intermediate potential.
For acetamide derivatives, the MEP map generally shows a negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic interaction and hydrogen bonding. researchgate.net The regions around the hydrogen atoms of the amide group and the aromatic ring often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net Understanding the MEP is crucial for predicting how the molecule might interact with biological macromolecules.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT), which contribute to molecular stability. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In molecules like this compound, NBO analysis can reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. These interactions stabilize the molecule and influence its electronic properties. The charge transfer from donor to acceptor orbitals is a key factor in determining the molecule's reactivity and potential for non-linear optical behavior.
Non-Linear Optical (NLO) Behavior Prediction
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data processing. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). appchemical.com A high value of the first hyperpolarizability suggests that the material may exhibit significant NLO effects. appchemical.com
For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. appchemical.com In this compound, the cyanophenyl group can act as an electron-withdrawing moiety, and the acetamide linker facilitates charge transfer. Theoretical calculations of the first hyperpolarizability can provide an initial assessment of its potential as an NLO material.
Molecular Docking Studies of this compound Analogues
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. ugent.be This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of existing drugs.
Studies on N-arylphenyl-2,2-dichloroacetamide analogues have shown their potential as anticancer agents. Molecular docking simulations have been employed to investigate the binding interactions of these compounds with target proteins involved in cancer progression, such as pyruvate (B1213749) dehydrogenase kinases (PDKs). researchgate.net The docking results typically provide a binding affinity score, which estimates the strength of the interaction, and a detailed view of the binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts.
For analogues of this compound, docking studies have revealed that the acetamide group often forms crucial hydrogen bonds with amino acid residues in the active site of the target protein. The phenyl ring and its substituents can engage in hydrophobic and π-π stacking interactions, further stabilizing the ligand-protein complex. These computational insights are instrumental in the rational design of more potent and selective inhibitors.
Ligand-Protein Interaction Profiling
In the absence of direct studies on this compound, the initial step in a computational investigation would involve identifying potential protein targets. This is often achieved through a combination of literature review of similar compounds and computational techniques such as reverse docking or target prediction algorithms. These methods screen the compound against a large database of protein structures to identify those with which it is most likely to interact.
Once potential protein targets are identified, a detailed analysis of the ligand-protein interactions would be performed. This involves docking the compound into the binding site of the target protein and analyzing the resulting complex. Key interactions that are typically evaluated include:
Hydrogen Bonds: The formation of hydrogen bonds between the ligand and protein is a critical factor in binding affinity and specificity. The amide group and the cyano group of this compound would be of particular interest as potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl ring and the dichloromethyl group can participate in hydrophobic interactions with nonpolar residues in the protein's binding pocket, contributing to the stability of the complex.
The results of this profiling would provide a hypothetical basis for the compound's mechanism of action and guide further experimental validation.
Prediction of Binding Modes and Affinities
Following the identification of potential interactions, computational methods are used to predict the most likely binding pose (mode) of the ligand within the protein's active site and to estimate the strength of this interaction (affinity).
Binding Modes: Molecular docking simulations are the primary tool for predicting binding modes. These algorithms explore various conformations of the ligand and its orientation within the binding site to find the one with the lowest energy, which is presumed to be the most stable and likely binding mode. The resulting poses would reveal the specific amino acid residues that this compound interacts with.
Binding Affinities: The binding affinity is often expressed as a binding energy or a docking score. Lower energy values typically indicate a more favorable and stronger interaction. Various scoring functions are used to calculate these values, taking into account the different types of interactions observed.
Table 1: Hypothetical Docking Results for this compound with a Putative Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Tyr123, Phe256, Arg301 |
| Hydrogen Bond Interactions | N-H...O=C (backbone of Tyr123), C≡N...H-N (side chain of Arg301) |
| Hydrophobic Interactions | Phenyl ring with Phe256 |
This table is for illustrative purposes only and is not based on actual experimental data.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
To further refine the understanding of the ligand-protein complex, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the complex over time, offering insights into its stability and the nature of the interactions.
An MD simulation would begin with the docked complex of this compound and its target protein. The system is then solvated in a water box, and ions are added to neutralize the charge. The simulation then calculates the trajectory of each atom over a set period, typically nanoseconds to microseconds.
Analysis of the MD simulation trajectory can reveal:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the binding pose predicted by docking. A stable RMSD suggests that the ligand remains securely bound in the active site.
Interaction Dynamics: MD simulations can show how the interactions between the ligand and protein fluctuate over time. This can reveal the key residues that are most important for maintaining the binding and can highlight the flexibility of both the ligand and the protein's binding pocket.
Binding Free Energy Calculations: More advanced techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to calculate the binding free energy from the MD simulation, providing a more accurate estimation of the binding affinity than docking scores alone.
Chemical Reactivity, Transformations, and Derivatization Strategies of 2,2 Dichloro N 2 Cyanophenyl Acetamide
Reactions of the Dichloroacetamide Moiety
The dichloroacetamide portion of the molecule is characterized by the reactivity of the carbon-chlorine bonds and the stability of the amide linkage, both of which can be targeted for chemical modification.
Halogen Reactivity and Substitution
The two chlorine atoms attached to the α-carbon of the acetamide (B32628) group are susceptible to nucleophilic substitution and reductive cleavage. The reactivity of N-aryl chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net
Nucleophilic Substitution: The chlorine atoms in the dichloroacetamide group can be displaced by a variety of nucleophiles. This reactivity is central to the synthesis of more complex molecules. researchgate.net For instance, N-aryl 2-chloroacetamides readily react with oxygen, nitrogen, and sulfur nucleophiles. researchgate.net Enzymatically mediated reactions can also occur; for example, the thiol group of glutathione can act as a bionucleophile, displacing a chloride ion in an SN2 reaction to form a glutathione adduct. nih.gov
Reductive Dehalogenation (Hydrogenolysis): The chlorine atoms can be replaced by hydrogen atoms through a process called hydrogenolysis. acs.org Studies on dichloroacetamide safeners, which share the same functional group, show they can undergo stepwise hydrogenolysis in various reductant systems. acs.org This reaction proceeds by sequentially replacing each chlorine atom with a hydrogen atom. acs.org
| Reaction Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Oxygen, Nitrogen, or Sulfur Nucleophiles | Substituted Acetamide | researchgate.net |
| Enzymatic Substitution | Glutathione (GSH) | GSH-Adduct | nih.gov |
| Hydrogenolysis | Reductant Systems (e.g., Fe(II)) | Monochloroacetamide, Acetamide | acs.org |
Amide Bond Transformations
The amide bond in 2,2-dichloro-N-(2-cyanophenyl)acetamide, while generally stable, can be cleaved under specific conditions, primarily through hydrolysis. The chemistry of the amide group is extensive, allowing for its transformation into various other functional groups. nih.govnih.gov
Hydrolysis: The amide linkage can be broken via hydrolysis under either acidic or basic conditions. nih.govacs.org
Acid-Mediated Hydrolysis: In the presence of strong acids, such as HCl, acid-mediated amide cleavage can occur. acs.org
Base-Mediated Hydrolysis: Under basic conditions, for example in the presence of NaOH, hydrolysis can proceed through base-mediated amide cleavage. nih.govacs.org For structurally similar chloroacetamides, base-mediated hydrolysis often occurs via a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion attacks the amide carbon. nih.govacs.org
The rates of hydrolysis can be significantly influenced by factors such as pH and the specific structure of the molecule. nih.govacs.org
| Condition | Mechanism | Products | Reference |
|---|---|---|---|
| Acidic (e.g., HCl) | Acid-mediated amide cleavage | 2,2-dichloroacetic acid and 2-aminobenzonitrile (B23959) | acs.org |
| Basic (e.g., NaOH) | Base-mediated amide cleavage | 2,2-dichloroacetate and 2-aminobenzonitrile | nih.govacs.org |
Reactivity of the Cyanophenyl Group
The cyanophenyl group offers another site for chemical modification, primarily centered around the reactions of the nitrile (cyano) group. The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic and thus susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.orglibretexts.org
Reductions of the Cyano Group to Amines
The nitrile group can be readily reduced to a primary amine. This transformation is a fundamental method for synthesizing primary amines from nitriles. libretexts.orglibretexts.org
Hydride Reduction: A common method for this reduction involves the use of strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org An initial attack forms an imine anion, which, after complexation, undergoes a second hydride attack to form a dianion. libretexts.orglibretexts.org Subsequent protonation during an aqueous workup yields the primary amine. libretexts.org
Other reducing agents and methods are also available, including catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Raney Nickel or Pd/C) and other borane reagents. libretexts.orgresearchgate.netorganic-chemistry.org The choice of reagent can be critical when other reducible functional groups are present in the molecule. stackexchange.com
| Reagent | Product | Reaction Type | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2,2-dichloro-N-(2-(aminomethyl)phenyl)acetamide | Hydride Reduction | chemistrysteps.comlibretexts.orglibretexts.org |
| Catalytic Hydrogenation (H₂/Catalyst) | 2,2-dichloro-N-(2-(aminomethyl)phenyl)acetamide | Hydrogenation | libretexts.orgresearchgate.net |
Oxidations of the Cyano Group to Carboxylic Acids
The nitrile group can be converted to a carboxylic acid through hydrolysis. This reaction provides a direct route to synthesize carboxylic acids from nitriles. chemistrysteps.comlibretexts.org
Hydrolysis: This transformation can be achieved under either acidic or basic aqueous conditions. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion can directly attack the nitrile carbon. chemistrysteps.comlibretexts.org This also forms an amide intermediate that is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com
| Condition | Intermediate | Final Product | Reference |
|---|---|---|---|
| Aqueous Acid (e.g., H₂SO₄, heat) | Amide | 2-((2,2-dichloroacetamido)benzoic acid | chemistrysteps.comlibretexts.orglibretexts.org |
| Aqueous Base (e.g., NaOH, heat) | Amide | 2-((2,2-dichloroacetamido)benzoate salt | chemistrysteps.comlibretexts.org |
Nucleophilic Addition Reactions at the Nitrile
The electrophilic nature of the nitrile carbon allows for addition reactions with strong nucleophiles, such as organometallic reagents. libretexts.org
Addition of Grignard Reagents: Grignard reagents (R-MgX) can attack the electrophilic carbon of the nitrile group. This reaction forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This provides a method for forming a new carbon-carbon bond and introducing a ketone functionality.
Addition of Thiolates: In a biological context, the nitrile group can be attacked by nucleophilic residues within proteins. For example, the thiolate anion of a cysteine residue can perform a nucleophilic attack on the nitrile carbon to form a covalent thioimidate adduct. nih.gov
| Nucleophile | Intermediate | Final Product (after hydrolysis) | Reference |
|---|---|---|---|
| Grignard Reagent (R-MgX) | Imine Salt | Ketone | libretexts.org |
| Thiolate (e.g., from Cysteine) | - | Thioimidate Adduct | nih.gov |
Synthetic Modifications of the Acetamide Nitrogen
The acetamide nitrogen in this compound, while possessing a lone pair of electrons, exhibits reduced nucleophilicity due to the delocalization of these electrons into the adjacent carbonyl group and the electron-withdrawing effect of the dichloroacetyl group. Nevertheless, this site can be targeted for various synthetic modifications, primarily through N-alkylation, N-acylation, and intramolecular cyclization reactions.
N-Alkylation: The introduction of alkyl groups onto the acetamide nitrogen can be achieved under basic conditions. A strong base is typically required to deprotonate the amide, generating a more nucleophilic amidate anion, which can then react with an alkylating agent, such as an alkyl halide. The choice of base and solvent is crucial to the success of this reaction, with common systems including sodium hydride in an aprotic polar solvent like dimethylformamide (DMF). The reaction of related N-substituted phenylacetamides has been shown to proceed with various alkylating agents under basic conditions.
N-Acylation: Further acylation of the acetamide nitrogen is generally challenging due to the already reduced nucleophilicity of the nitrogen atom. However, under forcing conditions or with highly reactive acylating agents like acid chlorides or anhydrides in the presence of a strong base or a suitable catalyst, N-acylation might be achievable.
Intramolecular Cyclization: One of the most significant transformations involving the acetamide nitrogen of this compound is its participation in intramolecular cyclization with the adjacent cyano group. This reaction pathway is a well-established method for the synthesis of quinazoline (B50416) derivatives. nih.govresearchgate.net Under acidic or basic conditions, the amide nitrogen can attack the electrophilic carbon of the cyano group, leading to the formation of a six-membered ring. Subsequent tautomerization and/or elimination reactions can then lead to the aromatic quinazoline core. For instance, the reaction of 2-aminobenzonitrile with various reagents can lead to the formation of quinazoline-2,4(1H,3H)-dione. researchgate.net The nature of the substituent on the acetamide nitrogen can influence the ease of cyclization and the nature of the final product.
The table below summarizes potential synthetic modifications at the acetamide nitrogen based on reactions of analogous compounds.
| Transformation | Reagents and Conditions | Potential Product | Reference for Analogy |
| N-Alkylation | 1. NaH, DMF; 2. R-X (e.g., CH3I, BnBr) | N-alkyl-2,2-dichloro-N-(2-cyanophenyl)acetamide | semanticscholar.org |
| Intramolecular Cyclization | Acid or Base catalysis (e.g., H+, NaOH) | Substituted quinazolinone derivative | nih.govresearchgate.net |
Applications of 2,2 Dichloro N 2 Cyanophenyl Acetamide in Organic Synthesis and Chemical Biology Research
Utility as a Synthetic Intermediate
The unique combination of functional groups in 2,2-dichloro-N-(2-cyanophenyl)acetamide makes it a versatile intermediate for the synthesis of various organic compounds. The dichloroacetyl group provides a reactive site for nucleophilic substitution, while the cyano group on the aromatic ring can be transformed into other functionalities or participate in cyclization reactions.
While specific synthetic procedures starting directly from this compound are not extensively documented in publicly available research, its potential as a precursor can be inferred from the reactivity of its constituent parts. The synthesis of related N-aryl-2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine. nih.gov For instance, the reaction of an aniline (B41778) derivative with chloroacetyl chloride in a suitable solvent can yield the corresponding N-aryl chloroacetamide. nih.gov By extension, this compound could be synthesized by the acylation of 2-aminobenzonitrile (B23959) with dichloroacetyl chloride.
The starting material, 2-aminobenzonitrile, is a well-established precursor in the synthesis of various heterocyclic compounds. For example, it can undergo palladium-catalyzed reactions to produce o-aminobenzophenones. nih.govrsc.org Furthermore, acid-mediated annulation reactions of 2-aminobenzonitriles with N-benzyl cyanamides can yield 2-aminoquinazoline (B112073) derivatives. mdpi.com These examples highlight the synthetic potential of the 2-cyanophenyl moiety within the target molecule.
Moreover, the chloroacetamide portion of the molecule is known to be a good leaving group, facilitating reactions with various nucleophiles. nih.gov This reactivity allows for the introduction of diverse chemical groups, leading to the formation of more complex molecular architectures. For example, 2-chloroacetamides have been used in the synthesis of 2-cyano-benzothiazoles. orgsyn.org
Scaffold for Novel Chemical Entity Development in Medicinal Chemistry
The N-phenyl-2,2-dichloroacetamide framework has garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This interest stems from the known anticancer properties of dichloroacetate (B87207) (DCA), which can inhibit pyruvate (B1213749) dehydrogenase kinase, an enzyme often overexpressed in cancer cells. ut.ac.ir
Several studies have explored the potential of N-phenyl-2,2-dichloroacetamide derivatives as anticancer drugs. Research has indicated that mono-substituted N-phenyl-2,2-dichloroacetamides can exhibit greater anticancer activity than DCA itself. nih.gov In one study, a series of N-phenyl-2,2-dichloroacetamide derivatives were synthesized and showed promising cytotoxic activities against various human cancer cell lines, including lung, colon, and breast cancer. ut.ac.ir For instance, the compound 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl)acetamide demonstrated significant activity against these cell lines. ut.ac.ir Another study focusing on multi-substituted N-phenyl-2,2-dichloroacetamides found that 3,5-disubstituted analogs possessed satisfactory potency, with N-(3,5-diiodophenyl)-2,2-dichloroacetamide showing a notable inhibitory concentration against a non-small cell lung cancer cell line. nih.gov
However, the anticancer activity of this class of compounds is not universal across all derivatives and cancer cell types. A study on 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds found that the 2,2-dichloroacetamide (B146582) derivatives had negligible activity in the tested cell lines, in contrast to their 2-chloroacetamide (B119443) counterparts. uran.uauran.ua Similarly, a complex hybrid molecule incorporating a 2,2-dichloroacetamide moiety exhibited only low cytotoxicity against several cancer cell lines. mdpi.com
The broader class of chloroacetamides is recognized for its biological activity, and their potential as herbicides has also been noted. mdpi.com Furthermore, derivatives of the starting material, such as o-ureidobenzonitriles, have been investigated for other biological activities, including α-glucosidase inhibition and antioxidant properties. rsc.org
Table 1: Anticancer Activity of Selected N-phenyl-2,2-dichloroacetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl)acetamide | NCI-H460 (lung) | 6.5 | ut.ac.ir |
| 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl)acetamide | HCA-7 (colon) | 10.5 | ut.ac.ir |
| 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl)acetamide | MCF-7 (breast) | 9.4 | ut.ac.ir |
| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | A549 (lung) | 2.84 | nih.gov |
Use in Materials Science Research (e.g., functional dyes or pigments derived from related structures)
While direct applications of this compound in materials science are not well-documented, the chemical nature of its precursor, 2-aminobenzonitrile, suggests potential in this area. 2-Aminobenzonitrile is known to be a useful starting material and intermediate in the synthesis of various dyes and pigments. The presence of the chromophoric cyanophenyl group, coupled with the potential for further chemical modification, makes it a candidate for the development of novel functional materials.
The anilino-cyanophore structure is a common feature in certain classes of dyes. The ability to introduce various substituents onto the phenyl ring or to modify the acetamide (B32628) group could allow for the fine-tuning of the material's color and other properties, such as fluorescence or thermal stability. The synthesis of such materials would likely involve leveraging the reactivity of both the cyano and dichloroacetamide functionalities to build larger, more conjugated systems characteristic of dyes and pigments. Further research is needed to explore the viability of this compound and its derivatives in this application.
Future Research Trajectories for 2,2 Dichloro N 2 Cyanophenyl Acetamide
Development of Advanced Synthetic Methodologies
The synthesis of N-arylacetamides is a cornerstone of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods continues. For 2,2-dichloro-N-(2-cyanophenyl)acetamide, future research is likely to focus on moving beyond traditional acylation methods, which often involve harsh reagents and produce significant waste.
A promising avenue lies in the exploration of greener synthetic routes. This could involve the use of novel catalysts and solvent systems to improve reaction efficiency and reduce environmental impact. For instance, research into enzymatic or biocatalytic approaches for amide bond formation could offer a highly selective and environmentally benign alternative to conventional chemical methods. Furthermore, the development of one-pot synthesis protocols, where sequential reactions are carried out in a single reactor, could significantly streamline the production of this compound and its derivatives, minimizing purification steps and maximizing yield.
Another area of focus will likely be the refinement of existing methods. For example, the synthesis of a related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, has been achieved through the reaction of m-methoxyaniline and ethyl cyanoacetate (B8463686) followed by chlorination. google.com Future research could optimize such multi-step syntheses for this compound by exploring different reaction conditions, such as temperature, pressure, and catalyst choice, to enhance yield and purity. The development of continuous flow chemistry processes for the synthesis of this compound could also offer advantages in terms of scalability, safety, and process control.
Table 1: Potential Advanced Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact | Identification of suitable enzymes, optimization of reaction parameters |
| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effectiveness | Development of compatible reaction sequences and catalyst systems |
| Continuous Flow Chemistry | Enhanced scalability, improved safety, precise process control | Reactor design, optimization of flow rates and reaction times |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Exploration of solvent-free conditions, catalyst screening |
Comprehensive Mechanistic Understanding of Reactivity and Biological Interactions
A thorough understanding of the mechanisms by which this compound reacts and interacts with biological systems is paramount for its rational application. Future research in this area will likely be multifaceted, encompassing both its chemical reactivity and its biological mechanism of action.
From a chemical standpoint, detailed studies on the reactivity of the dichloroacetamide and cyanophenyl groups are needed. The dichloroacetamide moiety is known to be susceptible to transformations such as dechlorination, which can alter the biological activity of the parent molecule. walisongo.ac.idacs.org Investigating the kinetics and pathways of these transformations under various conditions (e.g., pH, temperature, presence of redox agents) will be crucial. Similarly, the cyanophenyl group can participate in a variety of chemical reactions, including cyclization and addition reactions, which could be harnessed for the synthesis of novel derivatives. connectjournals.comrsc.orgtandfonline.com
On the biological front, elucidating the mechanism of action of this compound will be a key research focus. Given that many dichloroacetamide derivatives exhibit anticancer and anti-inflammatory properties, it is plausible that this compound could interact with specific biological targets involved in these pathways. uran.uaarchivepp.com Future studies should employ a range of techniques, including molecular docking, in vitro assays, and cell-based studies, to identify potential protein targets and unravel the downstream signaling pathways affected by the compound. The study of related N-(substituted phenyl)acetamide derivatives has shown that they can induce cell cycle arrest in cancer cells, suggesting a potential avenue for investigation for this compound. nih.gov
Rational Design of Derivatives with Enhanced Biological Activity or Specificity
Building upon a solid mechanistic understanding, the rational design of derivatives of this compound represents a significant opportunity to develop new molecules with improved biological profiles. The concept of pharmacophore hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with enhanced activity, is particularly relevant here. mdpi.com
Future research will likely involve systematic modifications of the this compound scaffold. This could include:
Substitution on the phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring could modulate the electronic properties of the molecule and influence its binding affinity to biological targets.
Modification of the dichloroacetamide group: Replacing the chlorine atoms with other halogens or different functional groups could alter the reactivity and metabolic stability of the compound.
Computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable tools in this endeavor, allowing for the in silico screening of virtual libraries of derivatives and the prediction of their biological activities before their synthesis. This approach can significantly accelerate the discovery of lead compounds with desired properties.
Table 2: Strategies for Rational Derivative Design
| Design Strategy | Rationale | Example from Related Compounds |
|---|---|---|
| Phenyl Ring Substitution | Modulate electronic properties and target binding | Synthesis of various N-(substituted phenyl)acetamide derivatives with antiproliferative activity. nih.gov |
| Dichloroacetamide Modification | Alter reactivity and metabolic stability | Studies on dichloroacetamide herbicide safeners show that dechlorination can enhance bioactivity. walisongo.ac.idacs.org |
| Linker Modification | Change conformational flexibility and molecular topology | The use of different linkers in the design of hybrid molecules with anticancer properties. mdpi.com |
| Pharmacophore Hybridization | Combine functionalities for synergistic effects | Hybrid molecules containing dichloroacetic acid moieties have been explored as anticancer agents. mdpi.com |
Exploration of New Application Domains in Chemical Research
While the existing literature on related compounds points towards potential applications in medicine, particularly as anticancer and anti-inflammatory agents, the unique structural features of this compound may open doors to other domains of chemical research. uran.uaarchivepp.com
One area of exploration could be its use as a building block in the synthesis of more complex heterocyclic compounds. The presence of both a nitrile group and a reactive acetamide (B32628) moiety provides multiple handles for further chemical transformations, making it a potentially versatile synthon. Research has shown that 2-aminobenzonitrile (B23959) derivatives can be used to synthesize a variety of heterocyclic systems, such as quinolines and quinazolinones. connectjournals.comtandfonline.com
Another potential application lies in the field of materials science. The ability of the molecule to participate in hydrogen bonding and potentially π-π stacking interactions could be exploited in the design of novel organic materials with interesting photophysical or electronic properties.
Furthermore, given that some dichloroacetamides are used as herbicide safeners, investigating the potential of this compound and its derivatives in agrochemistry could be a fruitful line of research. walisongo.ac.idacs.org This would involve screening for activity against various plant species and understanding their mechanism of action in protecting crops from herbicide damage. The insecticidal activity of some acetamide derivatives also suggests a possible application in pest management. periodikos.com.br
Q & A
Q. What are the optimal synthetic routes for preparing 2,2-dichloro-N-(2-cyanophenyl)acetamide, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: The synthesis typically involves reacting 2-cyanoaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine or NaOH) to neutralize HCl byproducts. Key parameters include:
- Temperature: Maintain 0–5°C initially to control exothermicity, then warm to room temperature.
- Solvent: Use anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis.
- Stoichiometry: A 1:1 molar ratio of 2-cyanoaniline to chloroacetyl chloride minimizes side products.
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Industrial-scale methods use similar conditions with continuous reactors .
Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure and purity of this compound?
Methodological Answer:
- NMR:
- ¹H NMR: A singlet at δ 4.3–4.5 ppm for the CH2Cl2 group and aromatic protons (δ 7.5–8.1 ppm) for the 2-cyanophenyl ring.
- ¹³C NMR: A carbonyl signal at ~165 ppm (C=O) and nitrile carbon at ~115 ppm.
- IR: Stretching vibrations at ~1680 cm⁻¹ (C=O), ~2230 cm⁻¹ (C≡N), and ~680 cm⁻¹ (C-Cl).
- Mass Spectrometry (MS): Molecular ion peak at m/z 257 [M]⁺.
- X-ray Crystallography: Single-crystal diffraction resolves hydrogen bonding (e.g., N-H···O=C) and confirms substituent orientation. SHELXL refinement is recommended for high-resolution data .
Advanced Research Questions
Q. What are the challenges in resolving hydrogen bonding networks and crystal packing effects in this compound using X-ray diffraction?
Methodological Answer:
- Crystal Quality: Poor crystal growth due to the compound’s low solubility. Use slow evaporation in DMSO/water mixtures.
- Disorder: The cyano group may exhibit rotational disorder; refine using restraints in SHELXL .
- Hydrogen Bonding: Intramolecular N-H···O=C and intermolecular C-Cl···Cl interactions stabilize the lattice. Compare with analogs like 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, where methyl groups disrupt packing .
Q. How do electronic effects of the 2-cyanophenyl substituent influence the compound’s electrophilicity and sites for nucleophilic attack compared to halogenated analogs?
Methodological Answer:
- Electron-Withdrawing Effect: The cyano group increases the acetamide’s electrophilicity at the carbonyl carbon (Hammett σₚ ≈ +0.66), making it more reactive than chloro- or methyl-substituted analogs.
- Nucleophilic Attack: Hydrolysis under basic conditions (NaOH/EtOH) yields 2-cyanoaniline and dichloroacetic acid. Kinetic studies (UV-Vis monitoring) show faster degradation compared to 2,4-dichlorophenyl analogs due to enhanced carbonyl polarization .
Q. What methodologies validate structure-activity relationships (SAR) when discrepancies arise in reported biological activities of analogs?
Methodological Answer:
- Purity Verification: Use HPLC (>99% purity) and elemental analysis to rule out impurities.
- Biological Assays: Standardize conditions (e.g., MIC for antimicrobial activity) across analogs. For example, compare 2-cyanophenyl derivatives with 3,4-dichlorophenyl versions, noting reduced antifungal activity due to steric hindrance from the cyano group .
- Computational Modeling: DFT calculations predict charge distribution and binding affinity to target enzymes (e.g., cytochrome P450) .
Q. How can hydrolysis kinetics under varying pH conditions be analyzed, and how does the cyano group alter degradation pathways?
Methodological Answer:
- Kinetic Analysis: Use HPLC to quantify residual compound in buffered solutions (pH 2–12). Pseudo-first-order rate constants (kₒbₛ) are derived from ln([A]/[A₀]) vs. time plots.
- Mechanistic Insight: At pH > 10, hydroxide ion attack at the carbonyl carbon dominates. The cyano group stabilizes the transition state via resonance, accelerating hydrolysis compared to 2-chlorophenyl analogs. Activation energy (Eₐ) is calculated via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
